molecular formula C10H8LiN3O3 B2819204 Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate CAS No. 2228951-97-9

Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate

Cat. No. B2819204
CAS RN: 2228951-97-9
M. Wt: 225.13
InChI Key: BECBEUUZNIEWIS-UHFFFAOYSA-M
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Description

“Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate” is a compound with the CAS Number: 2228951-97-9 . It has a molecular weight of 225.13 . The IUPAC name for this compound is lithium 2- (3- (4H-1,2,4-triazol-4-yl)phenoxy)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O3.Li/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);/q;+1/p-1 . This suggests that the compound has a complex structure involving a lithium ion, a 1,2,4-triazol-4-yl group, and a phenoxyacetate group .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis and Pharmacological Properties

    • Lithium 1,2,4-triazole derivatives, such as those involving substituted 1,2,4-triazoles, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds like 2-[4-(2,4-dichlorobenzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid demonstrated significant anti-inflammatory and analgesic properties in vivo (Hunashal et al., 2014).
  • Chemical Properties and Synthesis Techniques

    • Studies on the deprotometalation and iodolysis of 1,2,3- and 1,2,4-triazoles have led to the development of resveratrol analogues. These compounds exhibited moderate antibacterial activity and promising antiproliferative effects against certain cell lines (Nagaradja et al., 2015).
    • The synthesis of a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties at room temperature has been reported. This synthesis approach opens new opportunities for the development of highly functional molecular and macromolecular lithium salts (Flachard et al., 2018).
  • Coordination Chemistry and Applications

    • Lithium salts of 1,2,4-triaza-3,5-diborolyl and their coordination with different metals have been explored. These studies reveal interesting structural properties and potential applications in coordination chemistry (Ly et al., 2007).
    • The anion coordination interactions in solvates with lithium salts like LiDCTA and LiTDI have been investigated, revealing insights into their coordination modes, which are crucial for applications in lithium battery electrolyte technologies (McOwen et al., 2014).
  • Synthetic Chemistry and Catalysis

    • Research into the synthesis and structural studies of lithium and sodium complexes with OOO-tridentate bis(phenolate) ligands has shown these complexes to be effective catalysts for the ring-opening polymerization of L-lactide (Huang et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of “Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the broad biological activities exhibited by triazole compounds , this compound could be of interest in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

properties

IUPAC Name

lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3.Li/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECBEUUZNIEWIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC(=C1)OCC(=O)[O-])N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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